2-Bromo-4-methoxy-3-methylpyridine
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Overview
Description
2-Bromo-4-methoxy-3-methylpyridine is an organic compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the fourth position, and a methyl group at the third position on the pyridine ring .
Mechanism of Action
Target of Action
It is known to act as a reagent for the synthesis of biarylsulfonamide ccr9 inhibitors for inflammatory bowel diseases .
Mode of Action
It is used in the synthesis of other compounds, where it likely interacts with its targets through chemical reactions, leading to the formation of new compounds .
Biochemical Pathways
It is used in the synthesis of biarylsulfonamide ccr9 inhibitors, which are known to affect the ccr9-ccl25 pathway involved in inflammatory bowel diseases .
Result of Action
As a reagent in the synthesis of biarylsulfonamide ccr9 inhibitors, its action contributes to the overall therapeutic effects of these inhibitors in treating inflammatory bowel diseases .
Biochemical Analysis
Biochemical Properties
2-Bromo-4-methoxy-3-methylpyridine plays a significant role in biochemical reactions. It acts as a reagent for the synthesis of biarylsulfonamide CCR9 inhibitors for inflammatory bowel diseases
Molecular Mechanism
It is known to be involved in the synthesis of biarylsulfonamide CCR9 inhibitors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-3-methylpyridine typically involves the bromination of 4-methoxy-3-methylpyridine. One common method includes the use of liquid bromine and an aqueous solution of sodium hydroxide. The reaction is carried out at low temperatures, typically between -10 to 0°C, to control the reactivity of bromine . The process involves the following steps:
- Preparation of 2-bromo-3-hydroxypyridine by adding liquid bromine to an aqueous solution of sodium hydroxide.
- Conversion of 2-bromo-3-hydroxypyridine to 2-bromo-3-methoxypyridine by reacting it with methanol .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as acetic acid, with bromine being added dropwise to the pyridine derivative at elevated temperatures . The reaction mixture is then purified through recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methoxy-3-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 4-methoxy-3-methylpyridine.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
Scientific Research Applications
2-Bromo-4-methoxy-3-methylpyridine has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyridine: Similar in structure but lacks the methyl group at the third position.
2-Bromo-3-methoxypyridine: Similar but with the methoxy group at the third position instead of the fourth.
5-Bromo-2-methoxy-4-methyl-3-nitropyridine: Contains additional nitro and methoxy groups, making it more reactive.
Uniqueness
2-Bromo-4-methoxy-3-methylpyridine is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it can undergo. The presence of both bromine and methoxy groups allows for versatile chemical transformations, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromo-4-methoxy-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCCNQNBQUXWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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